molecular formula C8H7Cl4P B14730167 Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane CAS No. 4895-49-2

Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane

Cat. No.: B14730167
CAS No.: 4895-49-2
M. Wt: 275.9 g/mol
InChI Key: SPWVCZHLUXJCHQ-UHFFFAOYSA-N
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Description

Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphorus atom bonded to a 2-phenylethenyl group and four chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus trichloride (PCl3) with a 2-phenylethenyl halide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

PCl3+C6H5CH=CHXC6H5CH=CHPCl4\text{PCl}_3 + \text{C}_6\text{H}_5\text{CH=CHX} \rightarrow \text{C}_6\text{H}_5\text{CH=CHPCl}_4 PCl3​+C6​H5​CH=CHX→C6​H5​CH=CHPCl4​

where X is a halogen (e.g., Cl, Br).

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, optimizing reaction conditions such as temperature and pressure, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound to phosphines.

    Substitution: The chlorine atoms can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the exchange of chlorine atoms.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphane derivatives.

Scientific Research Applications

Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetrachloro(2-phenylethenyl)-lambda~5~-phosphane involves its interaction with molecular targets through its reactive phosphorus center The compound can form covalent bonds with nucleophiles, such as proteins and nucleic acids, leading to alterations in their structure and function

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to the phosphorus atom.

    Tetraphenylphosphonium chloride: A quaternary phosphonium salt with four phenyl groups.

Uniqueness

Tetrachloro(2-phenylethenyl)-lambda~5~-phosphane is unique due to the presence of both chlorine atoms and a 2-phenylethenyl group, which confer distinct reactivity and properties compared to other organophosphorus compounds. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

4895-49-2

Molecular Formula

C8H7Cl4P

Molecular Weight

275.9 g/mol

IUPAC Name

tetrachloro(2-phenylethenyl)-λ5-phosphane

InChI

InChI=1S/C8H7Cl4P/c9-13(10,11,12)7-6-8-4-2-1-3-5-8/h1-7H

InChI Key

SPWVCZHLUXJCHQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CP(Cl)(Cl)(Cl)Cl

Origin of Product

United States

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